molecular formula C17H15FN2O3S B2946833 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 868375-80-8

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

Cat. No. B2946833
CAS RN: 868375-80-8
M. Wt: 346.38
InChI Key: VWJHFFGLRNXTCD-ZPHPHTNESA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, also known as FBAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FBAB belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The precise mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is not fully understood, but it is believed to be mediated through its ability to interact with various cellular targets. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, neuroprotective, anti-inflammatory, and antimicrobial activities, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to modulate various cellular processes, such as cell cycle progression, apoptosis, and autophagy. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has also been shown to affect the expression of certain genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide for lab experiments is its potent antitumor activity against various cancer cell lines. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to exhibit a higher potency than some of the commonly used chemotherapeutic agents, such as doxorubicin and cisplatin. Another advantage of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is its ability to modulate various cellular processes, which makes it a useful tool for studying the underlying mechanisms of various diseases.
However, there are also some limitations associated with the use of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide in lab experiments. One of the major limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which requires careful evaluation and monitoring in preclinical and clinical studies.

Future Directions

There are several future directions for the research on N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide. One of the major directions is the development of more efficient synthesis methods to improve the yield and purity of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide in preclinical and clinical studies. This will provide valuable information on the safety, efficacy, and optimal dosing of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide for various applications.
Another future direction is the investigation of the synergistic effects of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide with other drugs or treatments. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to exhibit synergistic effects with some of the commonly used chemotherapeutic agents, such as paclitaxel and etoposide. This suggests that N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide may have potential applications in combination therapy for cancer treatment.
Finally, the exploration of new applications for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide in other areas of scientific research, such as neurodegenerative diseases, inflammation, and microbial infections, is another important future direction. The potential of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide to modulate various cellular processes makes it a promising candidate for the development of new treatments for these diseases.

Synthesis Methods

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide can be synthesized through a series of chemical reactions starting from 2-amino-4-fluoro-3-methylbenzoic acid and 2,6-dimethoxybenzoyl chloride. The synthesis involves the formation of a benzothiazole ring by reacting the 2-amino-4-fluoro-3-methylbenzoic acid with carbon disulfide and potassium hydroxide, followed by the reaction with 2,6-dimethoxybenzoyl chloride to form N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide. The purity and yield of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide can be improved by using various purification methods, such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the major research areas where N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been investigated is cancer treatment. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. The antitumor activity of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide is believed to be mediated through its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.
In addition to cancer treatment, N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases, inflammation, and microbial infections. N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage, as well as anti-inflammatory and antimicrobial activities.

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-15-10(18)6-4-9-13(15)24-17(20)19-16(21)14-11(22-2)7-5-8-12(14)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJHFFGLRNXTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

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